molecular formula C8H6ClFO2 B3349195 3-Chloro-2-fluoro-4-methoxybenzaldehyde CAS No. 208193-49-1

3-Chloro-2-fluoro-4-methoxybenzaldehyde

Cat. No.: B3349195
CAS No.: 208193-49-1
M. Wt: 188.58 g/mol
InChI Key: VHNOMKYJFNPYGE-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative with substituents at positions 2 (fluoro), 3 (chloro), and 4 (methoxy) on the aromatic ring. Benzaldehyde derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in forming carbon-carbon bonds and functional group transformations. The unique arrangement of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups in this compound influences its electronic properties, solubility, and reactivity in downstream reactions.

Properties

IUPAC Name

3-chloro-2-fluoro-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOMKYJFNPYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluoro-4-methoxybenzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s reactivity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Safety Hazards
This compound C₈H₆ClFO₂ ~188.58 2-F, 3-Cl, 4-OCH₃ N/A Inferred similar to
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.5834 2-F, 3-OCH₃, 4-Cl 1002344-97-9 H315, H319, H335
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ ~170.59 2-OH, 3-CH₃, 5-Cl 23602-63-3 Not provided

Research Findings and Implications

  • Substituent Position Effects: Electron-donating groups (e.g., OCH₃) para to the aldehyde enhance ring activation, while meta placement (as in ) reduces this effect . Halogen positioning (Cl at 3 vs. 4) alters the compound’s dipole moment and solubility in nonpolar solvents.
  • Functional Group Impact: Hydroxyl groups () increase acidity and solubility in aqueous media but may necessitate protection during synthesis.
  • Safety Considerations :

    • Halogenated benzaldehydes (e.g., ) commonly exhibit irritation hazards (skin, eyes, respiratory), requiring PPE during handling .
    • Hydroxyl-containing analogs may pose additional risks, such as oxidative degradation under basic conditions.

Biological Activity

3-Chloro-2-fluoro-4-methoxybenzaldehyde is an organic compound belonging to the class of substituted benzaldehydes, which have been extensively studied for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H6ClF O2
  • Molecular Weight : 188.58 g/mol
  • Chemical Structure : The compound features a benzene ring with three substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group (-OCH3) at position 4.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that benzaldehyde derivatives possess significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
    • In vitro studies report minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL for related compounds, suggesting potential efficacy for this compound against resistant bacterial strains .
  • Antiproliferative Effects
    • Benzaldehyde derivatives have been investigated for their antiproliferative effects on cancer cell lines. For instance, some analogues have shown IC50 values in the micromolar range against prostate cancer cell lines (DU145 and PC3), indicating their potential as anticancer agents .
    • The compound's structural features contribute to its ability to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors and are considered targets for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Aldehyde Dehydrogenases : The compound may act as an inhibitor of ALDH isoforms, which play a critical role in cellular detoxification and metabolism of aldehydes. Inhibition of these enzymes can lead to increased levels of reactive aldehydes within cancer cells, promoting apoptosis .
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly relevant for its antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of various benzaldehyde derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against prostate cancer cell lines. The most potent analogues showed IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of substituted benzaldehydes, this compound was included among tested compounds. It demonstrated considerable activity against multidrug-resistant strains, with MIC values comparable to those of established antibiotics .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AntiproliferativeInhibition of ALDH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-4-methoxybenzaldehyde
Reactant of Route 2
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3-Chloro-2-fluoro-4-methoxybenzaldehyde

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